

The Discovery and Characterization of N,N-dimethyl Sphinganine: A Natural Metabolite

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Compound of Interest

Compound Name: *N,N-dimethyl Sphinganine*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document details the discovery and characterization of **N,N-dimethyl sphinganine** as a natural metabolite. While its close analog, N,N-dimethylsphingosine (DMS), has been identified and studied for its role in cellular signaling and disease, the presence and function of the fully saturated **N,N-dimethyl sphinganine** (d18:0) are an emerging area of interest. This guide summarizes its physicochemical properties, outlines its potential biosynthetic and signaling pathways, and provides detailed experimental protocols for its detection and functional analysis.

Introduction

Sphingolipids are a class of bioactive lipids integral to cell membrane structure and signal transduction. Modifications to their basic structure can dramatically alter their biological function. **N,N-dimethyl sphinganine** (d18:0) is a derivative of the sphingoid base sphinganine, characterized by the methylation of its amino group. While research has often focused on its unsaturated counterpart, N,N-dimethylsphingosine (DMS), the identification of **N,N-dimethyl sphinganine** in biological systems points to a previously uncharacterized layer of sphingolipid metabolism and signaling. For instance, levels of **N,N-dimethyl sphinganine** (d18:0) have been observed to increase during the development of *Leishmania donovani* promastigotes,

suggesting a role in developmental biology[1]. This guide provides a core technical overview for researchers investigating this metabolite.

Physicochemical Properties

The fundamental characteristics of **N,N-dimethyl sphinganine** (d18:0) are crucial for its study, from designing analytical standards to understanding its behavior in biological membranes.

Property	Value	Reference
Formal Name	2S-(dimethylamino)-1,3R-octadecanediol	Cayman Chemical
Synonyms	N,N-dimethyl-D-erythro-Dihydrosphingosine	[1]
CAS Number	17267-46-8	[1]
Molecular Formula	C ₂₀ H ₄₃ NO ₂	[1]
Formula Weight	329.6	[1]
Purity	≥95% (as a commercial standard)	[1]
Formulation	A solution in ethanol	[1]
Solubility	DMF: 10 mg/ml, DMSO: 2 mg/ml, Ethanol: miscible	[1]

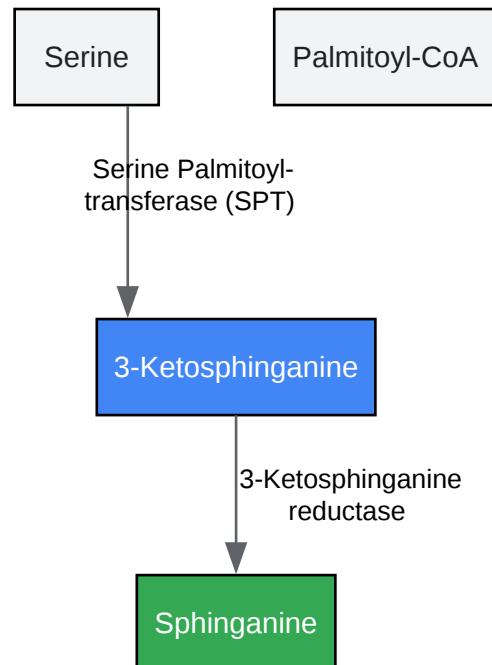
Biosynthesis and Signaling Pathways

The precise biosynthetic pathway for **N,N-dimethyl sphinganine** has not been fully elucidated but can be inferred from the known pathways of sphingolipid metabolism and biological methylation reactions.

De Novo Sphingolipid Biosynthesis

The formation of sphinganine, the precursor to **N,N-dimethyl sphinganine**, is a well-established pathway beginning with the condensation of serine and palmitoyl-CoA.

De Novo Biosynthesis of Sphinganine

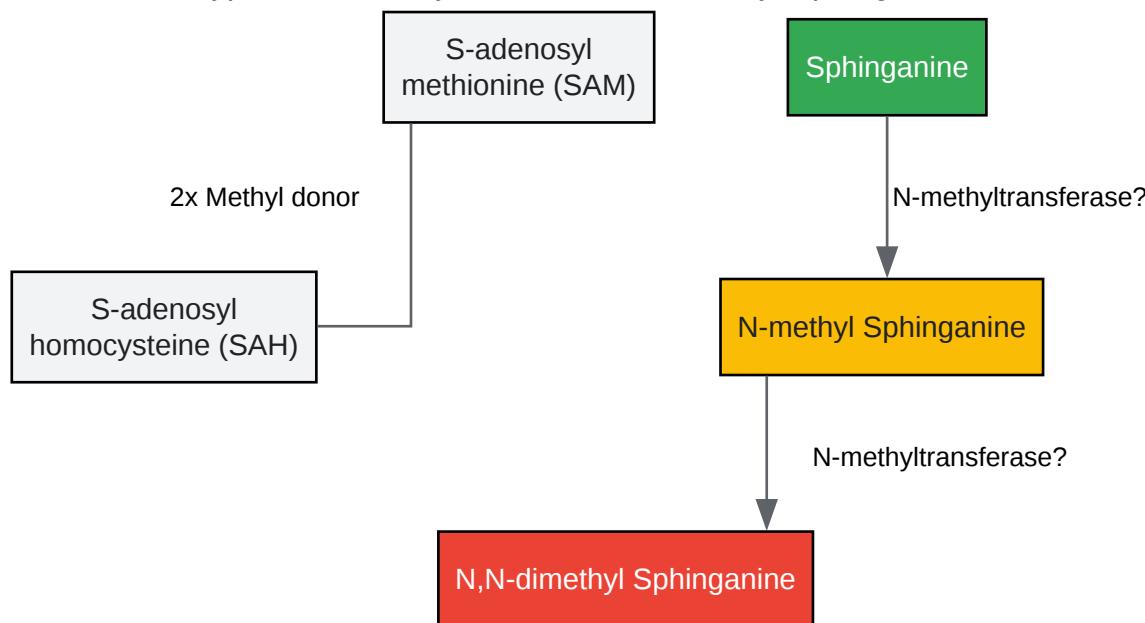
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Caption: The canonical pathway for de novo synthesis of sphinganine.

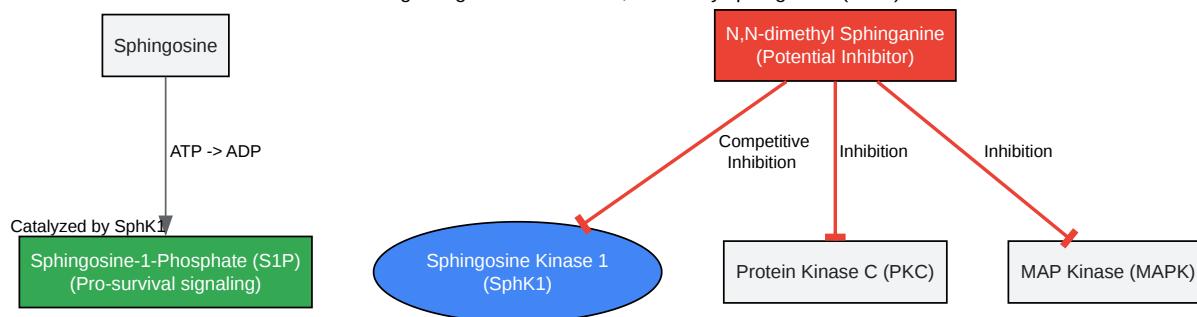
Putative N-methylation of Sphinganine

Following its synthesis, sphinganine can be acylated to form dihydroceramides or, hypothetically, undergo methylation. This N-methylation would likely be catalyzed by an N-methyltransferase enzyme, utilizing S-adenosyl-L-methionine (SAM) as the methyl group donor, a common mechanism in cellular methylation reactions[2].

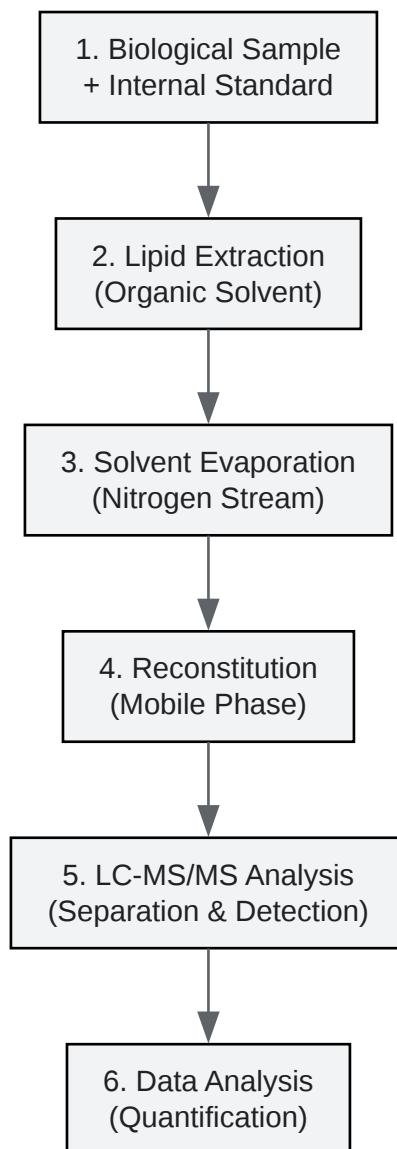
Hypothetical Biosynthesis of N,N-dimethyl Sphinganine



Known Signaling Interactions of N,N-dimethylsphingosine (DMS)



Workflow for LC-MS/MS Quantification

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